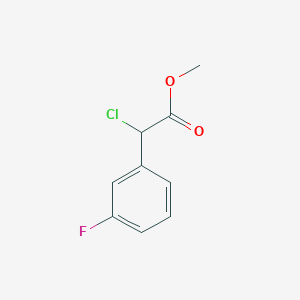

Methyl 2-chloro-2-(3-fluorophenyl)acetate

Description

Contextual Significance in Organic Synthesis and Chemical Research

The academic significance of Methyl 2-chloro-2-(3-fluorophenyl)acetate is best understood by examining its constituent parts. As a functionalized ester, it serves as a potential building block or intermediate in the synthesis of more complex molecules.

Role in Synthesis: The class of compounds known as α-chloro esters are recognized as valuable synthetic intermediates. nih.gov The chlorine atom at the benzylic position is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, including azides, thiols, and amines, thereby providing a pathway to diverse molecular architectures. nih.gov For instance, related α-chlorophenylacetates are used as precursors in the synthesis of pharmaceuticals and other specialized organic compounds. stackexchange.comgoogle.com

Potential synthetic routes to this compound itself can be inferred from established methods for similar structures. A common approach involves the chlorination of the corresponding α-hydroxy ester (methyl 2-hydroxy-2-(3-fluorophenyl)acetate), which can be achieved using reagents such as thionyl chloride. google.com Another advanced strategy is the direct enantioselective electrophilic chlorination of a silyl ketene (B1206846) acetal precursor using a chlorine source like N-chlorosuccinimide (NCS), often facilitated by a chiral catalyst to control stereochemistry. nih.gov

Influence of the 3-Fluorophenyl Group: The strategic incorporation of fluorine into organic molecules is a major theme in modern drug design. nbinno.com The presence of the 3-fluorophenyl group in this compound is particularly noteworthy. Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties. nbinno.com Introducing a fluorine atom can enhance metabolic stability due to the strength of the carbon-fluorine bond, modulate lipophilicity, and influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nbinno.comtandfonline.com The 3-fluorophenyl moiety, specifically, is utilized by medicinal chemists to fine-tune electronic properties and optimize a molecule's binding interactions with biological targets such as enzymes or receptors. nbinno.com

Overview of Previous Research Themes and Directions

While public chemical databases acknowledge the structure of this compound, they also indicate a lack of dedicated literature or patent data for this specific compound. uni.lu Therefore, an overview of research themes must be contextualized through studies on analogous compounds.

Research on α-Chloro Esters: A significant area of research involving α-chloro esters is the development of asymmetric synthesis methods. The creation of tertiary stereocenters, such as the one in the title compound, is a challenge in organic synthesis. Research has focused on developing catalytic, enantioselective methods for the α-chlorination of esters to produce chiral building blocks that are valuable for the synthesis of pharmaceuticals. nih.gov Furthermore, the utility of these chiral α-chloro esters is demonstrated through their application in stereospecific substitution reactions, where the chlorine is replaced by another group with inversion of stereochemistry, providing access to a range of enantiomerically pure compounds. nih.gov

Research on Fluorophenyl Compounds: The use of fluorophenyl groups is a pervasive theme in medicinal chemistry. A vast body of research is dedicated to synthesizing and evaluating bioactive molecules containing this moiety. The primary goal is to leverage the unique properties of fluorine to enhance drug-like characteristics, including potency, selectivity, and pharmacokinetic profiles. tandfonline.com The fluorophenyl group is a key component in numerous approved drugs, including statins (e.g., atorvastatin), which feature a fluorophenyl group to enhance biological activity. nih.govnih.gov Research also explores the use of fluorinated building blocks in the development of enzyme inhibitors and receptor antagonists. nbinno.com The academic interest in this compound would likely stem from its potential as a precursor for new chemical entities within this research framework, combining the synthetic versatility of an α-chloro ester with the desirable modulatory effects of a fluorinated aromatic ring.

Properties

IUPAC Name |

methyl 2-chloro-2-(3-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGZIEJDQLKLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249616-03-2 | |

| Record name | methyl 2-chloro-2-(3-fluorophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl 2-chloro-2-(3-fluorophenyl)acetate

The synthesis of this compound can be approached through several strategic routes, primarily involving the sequential or convergent assembly of the functionalized phenylacetic acid core followed by esterification, or by functionalizing a pre-existing methyl phenylacetate (B1230308) scaffold. The key transformations include ester formation, α-halogenation, and aromatic ring substitution.

The final step in many synthetic routes to the title compound is the formation of the methyl ester from its corresponding carboxylic acid, 2-chloro-2-(3-fluorophenyl)acetic acid.

Fischer Esterification: The most conventional method is the Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol. Common acid catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium is driven towards the ester product by using a large excess of methanol, which also serves as the solvent.

Transesterification: An alternative approach involves the transesterification of an existing ester. For instance, a related patent describes a method for synthesizing methyl α-bromo-2-chlorophenylacetate by reacting α-bromo-2-chlorophenylacetic acid with methyl acetate (B1210297) under Lewis acid catalysis. google.com This method avoids the use of strong mineral acids and can be adapted for the target molecule, potentially using titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂) as the catalyst. google.com

A crucial step in the synthesis is the introduction of the chlorine atom at the α-position of the phenylacetate backbone. This can be achieved by the chlorination of a suitable precursor, such as methyl 2-(3-fluorophenyl)acetate.

Direct α-Chlorination: The direct selective chlorination of the benzylic carbon can be challenging due to potential competing reactions, such as aromatic ring chlorination. Modern methods have been developed to achieve high selectivity. One effective approach is the use of N-chlorosuccinimide (NCS) as the chlorine source, often in the presence of a catalyst. Research on similar substrates has shown that this reaction can be facilitated by various catalysts to form α-chloro esters. acs.org

From Mandelic Acid Derivatives: Another pathway begins with a 3-fluoromandelic acid derivative. The hydroxyl group of the mandelic acid ester can be substituted with a chlorine atom using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A patented method for a similar compound, α-chloro-(2-chloro)phenylacetate, involves reacting the corresponding o-chloro mandelic acid methyl ester with thionyl chloride in a pyridine (B92270) solvent. google.com This approach offers a reliable way to install the α-chloro substituent.

The synthesis requires the presence of a fluorine atom at the meta-position of the phenyl ring. This is typically achieved by starting with a pre-functionalized aromatic compound. A plausible synthetic sequence could start from 3-fluorotoluene (B1676563).

Side-Chain Bromination: The synthesis can initiate with the free-radical bromination of 3-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to yield 3-fluorobenzyl bromide.

Cyanation: The resulting benzyl (B1604629) bromide can be converted to 3-fluorophenylacetonitrile (B154504) via nucleophilic substitution with sodium cyanide (NaCN).

Hydrolysis: Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields 2-(3-fluorophenyl)acetic acid.

α-Chlorination and Esterification: This intermediate can then be subjected to α-chlorination followed by esterification, or vice versa, as described in the sections above, to yield the final product.

This multi-step process ensures the correct placement of the fluorine substituent on the aromatic ring before the side chain is further functionalized.

The α-carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of single enantiomers is of high importance, particularly for pharmaceutical applications. This can be achieved through asymmetric catalysis or enzymatic resolution.

Asymmetric synthesis aims to directly produce one enantiomer in excess. For the key α-chlorination step, several organocatalytic methods have been developed that are applicable to aryl acetic acid derivatives.

Isothiourea Catalysis: Chiral isothiourea catalysts, such as HyperBTM, can catalyze the enantioselective α-chlorination of activated aryl acetic acid esters. nih.gov The reaction proceeds through the formation of a chiral C1 ammonium (B1175870) enolate, which then reacts with an electrophilic chlorine source like NCS. These reactions are typically performed at low temperatures to achieve high enantioselectivity. nih.gov

Cinchona Alkaloid Catalysis: Derivatives of Cinchona alkaloids have been employed as phase-transfer catalysts for the asymmetric α-chlorination of β-keto esters, a principle that can be extended to α-aryl esters. acs.org These catalysts facilitate the reaction between the substrate and the chlorine source, inducing stereoselectivity to yield the desired enantiomer with high purity.

Dual-Catalyst Systems: Advanced strategies may employ a dual-catalyst system. For the related α-fluorination of acid chlorides, a combination of a chiral nucleophilic catalyst (e.g., a quinidine (B1679956) derivative) and an achiral transition metal Lewis acid (e.g., a Palladium complex) has been shown to generate dually-activated ketene (B1206846) enolates that react with high enantioselectivity. nih.gov A similar concept could be adapted for α-chlorination.

| Catalyst Type | Example Catalyst | Substrate Type | Halogen Source | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Isothiourea | HyperBTM | Activated Aryl Acetic Esters | NCS | Up to 98% | nih.gov |

| Cinchona Alkaloid | Hybrid Amide Derivatives | β-Keto Esters | NCS | Up to 97% | acs.org |

| Dual Catalyst | Benzoylquinidine / (dppp)NiCl₂ | Arylacetyl Chlorides | NFSI (for Fluorination) | Up to 99% | nih.gov |

Enzymatic methods provide a powerful alternative for obtaining enantiomerically pure compounds, typically through the kinetic resolution of a racemic mixture.

Kinetic Resolution via Hydrolysis: A racemic mixture of this compound can be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B or Novozym 435). The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other. This leaves the unreacted, enantiomerically enriched ester, which can be separated from the acid. Lipases are widely used for resolving α-substituted esters due to their high enantioselectivity and operational simplicity. nih.gov

Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of standard kinetic resolution, a dynamic kinetic resolution (DKR) process can be employed. In DKR, the enzymatic resolution is coupled with an in-situ racemization of the starting material. acs.org A racemization catalyst (e.g., a ruthenium complex) continuously converts the slow-reacting enantiomer into the fast-reacting one, allowing for a theoretical yield of up to 100% for the single enantiomer product. acs.org

Resolution of Precursors: Alternatively, an upstream intermediate, such as racemic 2-chloro-2-(3-fluorophenyl)acetic acid, can be resolved. This can be achieved through lipase-catalyzed irreversible transesterification using a vinyl ester as an acyl donor. nih.gov One enantiomer of the acid is selectively converted to a new ester, allowing for separation from the unreacted acid enantiomer.

| Strategy | Enzyme | Substrate | Transformation | Outcome | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic Methyl Ester | Enantioselective Hydrolysis | Separation of one enantiopure ester and one enantiopure acid | nih.gov |

| Dynamic Kinetic Resolution | Lipase + Ru-Catalyst | Racemic Alcohol (Precursor) | Enantioselective Acylation + Racemization | Single enantiomer of the acylated product in high yield (>50%) | acs.org |

| Kinetic Resolution | Lipase (e.g., from Pseudomonas sp.) | Racemic Carboxylic Acid | Enantioselective Esterification (with vinyl ester) | Separation of one enantiopure ester and one enantiopure acid | nih.gov |

Stereoselective Synthesis Approaches for Enantiomeric Purity

Precursor Chemistry and Intermediate Synthesis

The foundation of synthesizing complex halogenated phenylacetic acid derivatives lies in the effective preparation of their precursors and key intermediates. The strategic introduction of halogen atoms and the formation of reactive functional groups are pivotal steps in these synthetic pathways.

(3-Chloro-2-fluorophenyl)acetyl chloride is a crucial intermediate, and its synthesis is a key step in the production of various downstream products. This acyl chloride is characterized by a phenyl ring substituted with both chlorine and fluorine atoms, which enhances its reactivity for subsequent chemical transformations. smolecule.com

A prevalent and reliable method for synthesizing (3-Chloro-2-fluorophenyl)acetyl chloride involves the conversion of the corresponding carboxylic acid, (3-chloro-2-fluorophenyl)acetic acid. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org

The reaction with thionyl chloride is a common laboratory method that produces the acyl chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts, which simplifies the purification process. libretexts.org The use of a catalyst like dimethylformamide (DMF) can accelerate this reaction. Key parameters that require careful control include maintaining the reaction temperature, typically between 40–60°C, to balance the reaction rate and minimize the formation of side products. Anhydrous conditions are essential, often necessitating the use of dry solvents like dichloromethane (B109758) or toluene.

Similarly, phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be employed for this conversion, yielding phosphorus oxychloride and phosphoric(III) acid as byproducts, respectively. libretexts.org

Table 1: Reagents for Acyl Chloride Formation

| Reagent | Byproducts | Separation Method |

|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂, HCl (gases) | Gaseous byproducts evolve from the reaction mixture |

| Phosphorus(V) chloride (PCl₅) | POCl₃, HCl | Fractional distillation |

This table summarizes common reagents used for the conversion of carboxylic acids to acyl chlorides and the typical methods for separating the desired product from the reaction byproducts.

An alternative and more direct route to (3-Chloro-2-fluorophenyl)acetyl chloride is the acylation of substituted phenyl precursors. A common approach is the direct acylation of 3-chloro-2-fluorophenol (B1350553) or similar phenyl derivatives using acetyl chloride. This reaction generally requires a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. The choice of solvent is also important, with aprotic solvents like dimethylformamide (DMF) being frequently used.

The synthesis of halogenated phenylacetic acid derivatives is a broad field with numerous methodologies tailored to the specific substitution patterns and desired functionalities of the target molecules. nih.govgoogle.com These derivatives are important building blocks in medicinal chemistry and materials science. nih.gov

One strategy involves the Palladium-catalyzed Suzuki coupling reaction, which has been applied to the synthesis of ortho-substituted phenylacetic acid derivatives. inventivapharma.com This method allows for the formation of a carbon-carbon bond between a boronic acid and an alkyl halide. inventivapharma.com For instance, the synthesis of methyl and fluorine-substituted phenylacetic acids has been achieved using this approach. inventivapharma.com

Another innovative, metal-free catalytic approach involves the oxidative conversion of vinylarenes to phenylacetic acid derivatives. rsc.org This method utilizes molecular iodine and an oxidant like oxone under mild conditions to achieve a regioselective oxygenation. rsc.org This process proceeds through a tandem iodofunctionalization/de-iodination induced rearrangement, offering an environmentally friendly alternative to traditional metal-catalyzed methods. rsc.org

Furthermore, the carbonylation of benzyl derivatives is another significant route. researchgate.net For example, 2,4-dichlorophenylacetic acid can be synthesized in high yield through the carbonylation of 2,4-dichlorobenzyl chloride under a carbon monoxide atmosphere, catalyzed by a palladium complex. researchgate.net

Synthesis of (3-Chloro-2-fluorophenyl)acetyl Chloride

Advanced Synthetic Techniques and Reaction Conditions

To enhance reaction efficiency, yield, and sustainability, advanced synthetic techniques are increasingly being employed in the synthesis of complex organic molecules.

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as shorter reaction times, milder conditions, and often higher yields compared to conventional heating methods. nih.govmdpi.com This technique utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can significantly accelerate chemical reactions. researchgate.net

A specialized application of this technology is in ultrasound-assisted cyclocondensation reactions. For instance, chloroacetyl chloride can be used in such reactions with Schiff bases derived from substituted phenyl compounds. This method, often carried out in a solvent like DMF with a base such as triethylamine, leads to the formation of azetidinone derivatives. The use of ultrasound in these reactions has been noted for its eco-friendly nature, rapid reaction rates, and high yields. The efficiency of ultrasound-assisted synthesis has been demonstrated in various other cyclocondensation reactions, leading to the formation of diverse heterocyclic scaffolds. researchgate.netuniv.kiev.ua

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (3-Chloro-2-fluorophenyl)acetyl chloride |

| (3-chloro-2-fluorophenyl)acetic acid |

| Thionyl chloride |

| Oxalyl chloride |

| Dimethylformamide |

| Dichloromethane |

| Toluene |

| Phosphorus(V) chloride |

| Phosphorus(III) chloride |

| Phosphorus oxychloride |

| Phosphoric(III) acid |

| 3-chloro-2-fluorophenol |

| Acetyl chloride |

| Triethylamine |

| 2,4-dichlorophenylacetic acid |

| 2,4-dichlorobenzyl chloride |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to a wide range of organic transformations, including the synthesis of various esters and halogenated compounds. However, no specific protocols or research findings have been published detailing the application of microwave irradiation for the synthesis of this compound.

Solvent System Optimization and Catalyst Screening

The choice of solvent and catalyst is crucial in optimizing any chemical synthesis, influencing reaction rates, yields, and purity of the final product. For the synthesis of related α-aryl esters, various solvent systems and catalysts have been explored. Typically, non-polar aprotic solvents are employed, and a range of Lewis acid or radical initiators might be screened to identify the most effective catalytic system. In the absence of specific literature for this compound, a systematic screening of common solvents and catalysts would be a necessary step in developing a viable synthetic route.

Table 1: Hypothetical Catalyst and Solvent Screening Matrix

| Entry | Catalyst | Solvent | Outcome |

| 1 | Catalyst A | Toluene | Data not available |

| 2 | Catalyst A | Dichloromethane | Data not available |

| 3 | Catalyst B | Toluene | Data not available |

| 4 | Catalyst B | Dichloromethane | Data not available |

| 5 | Catalyst C | Acetonitrile | Data not available |

This table represents a typical, though hypothetical, approach to catalyst and solvent screening. No actual experimental data for the synthesis of this compound was found.

Controlled Temperature and Pressure Regimes

Temperature and pressure are fundamental parameters that govern the kinetics and thermodynamics of a chemical reaction. The optimization of these conditions is essential for maximizing product yield and minimizing the formation of byproducts. For the synthesis of halogenated esters, reaction temperatures can range from sub-ambient to elevated temperatures, depending on the reactivity of the substrates and the stability of the product. Similarly, reactions may be conducted at atmospheric pressure or under controlled inert atmospheres to prevent side reactions. Without specific experimental data for the synthesis of this compound, any discussion of optimal temperature and pressure regimes would be purely speculative.

Table 2: Illustrative Temperature and Pressure Control Parameters

| Parameter | Range | Rationale |

| Temperature (°C) | -20 to 100 | To be determined based on reaction kinetics and substrate stability. |

| Pressure (atm) | 1 (Atmospheric) | Typically sufficient unless gaseous reagents are involved or to control boiling points. |

| Atmosphere | Inert (e.g., N₂, Ar) | To prevent oxidation or moisture-sensitive side reactions. |

This table illustrates general considerations for temperature and pressure control in chemical synthesis. No specific data for this compound is available.

Iii. Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of Nucleophilic Substitutions

Nucleophilic substitution reactions are central to the chemistry of α-halo esters. For Methyl 2-chloro-2-(3-fluorophenyl)acetate, two primary mechanistic pathways are conceivable for the substitution of the α-chloro group: SN1 and SN2.

The SN2 mechanism would involve a backside attack by a nucleophile on the α-carbon, leading to an inversion of stereochemistry. The rate of this reaction would be dependent on the concentration of both the substrate and the nucleophile.

In contrast, an SN1 mechanism would proceed through the formation of a carbocation intermediate upon the departure of the chloride ion. The stability of this carbocation would be a critical factor. The presence of the adjacent ester group and the 3-fluorophenyl ring would influence the stability of this intermediate through resonance and inductive effects. The fluorophenyl group, being electron-withdrawing, might destabilize a neighboring carbocation, potentially making the SN1 pathway less favorable.

The choice between these mechanisms is often influenced by factors such as the nature of the nucleophile, the solvent, and the specific electronic and steric environment of the substrate. For α-halo esters, the SN2 mechanism is often competitive, particularly with strong nucleophiles in polar aprotic solvents.

Illustrative Data on Nucleophilic Substitution Pathways

Table 1: Hypothetical Rate Constants for Nucleophilic Substitution of an α-Chloro Ester under Different Conditions This data is illustrative and not based on experimental results for this compound.

| Nucleophile | Solvent | Proposed Dominant Mechanism | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Azide (N₃⁻) | DMF | SN2 | 1.5 x 10⁻³ |

| Iodide (I⁻) | Acetone | SN2 | 8.0 x 10⁻⁴ |

| Methanol (CH₃OH) | Methanol | SN1 / Solvolysis | 2.0 x 10⁻⁵ |

Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound involves the cleavage of the ester bond and is a critical reaction to consider. This transformation can be catalyzed by either acid or base.

The rate of hydrolysis of esters is highly dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, attacking the carbonyl carbon. This process is typically faster than acid-catalyzed hydrolysis and is irreversible due to the deprotonation of the resulting carboxylic acid.

Studies on other esters show a characteristic U-shaped pH-rate profile, with the minimum rate occurring in the neutral pH range.

The choice of solvent can significantly influence the rate and mechanism of hydrolysis. Polar protic solvents, such as water and alcohols, can participate in the reaction (solvolysis) and can stabilize charged intermediates and transition states. The rate of hydrolysis is generally faster in more polar solvents. For instance, studies on the solvolysis of related compounds have shown a dependence of the reaction rate on the ionizing power and nucleophilicity of the solvent. nih.gov

Reactivity Profile of the Acyl Chloride Moiety in Analogues

While this compound is an ester, it is insightful to consider the reactivity of the corresponding acyl chloride, 2-chloro-2-(3-fluorophenyl)acetyl chloride. Acyl chlorides are significantly more reactive towards nucleophiles than esters. This high reactivity stems from the strong electron-withdrawing effect of the chlorine atom attached to the carbonyl group, which makes the carbonyl carbon highly electrophilic.

Analogous acyl chlorides, such as (3-Chloro-2-fluorophenyl)acetyl chloride, readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including water, alcohols, amines, and thiols, to form carboxylic acids, esters, amides, and thioesters, respectively. smolecule.com The hydrolysis of such acyl chlorides is typically a rapid process.

Comparative Reactivity Data

Table 2: Illustrative Relative Rates of Hydrolysis for an Ester vs. its Analogous Acyl Chloride This data is for illustrative purposes and does not represent experimental values for the specified compounds.

| Compound Type | Functional Group | Illustrative Relative Rate of Hydrolysis |

|---|---|---|

| Ester | -COOR | 1 |

Regioselectivity and Stereoselectivity in Compound Transformations

For a molecule like this compound, which possesses a stereocenter at the α-carbon, the stereochemical outcome of its reactions is of significant interest.

Regioselectivity: In reactions involving multiple reactive sites, regioselectivity refers to the preference for one site over another. For this compound, nucleophiles can potentially attack the carbonyl carbon (leading to ester cleavage) or the α-carbon (leading to substitution of the chlorine). The outcome will depend on the nature of the nucleophile and the reaction conditions. Hard nucleophiles tend to favor attack at the harder electrophilic center (the carbonyl carbon), while softer nucleophiles might prefer the softer α-carbon.

Stereoselectivity: If the starting material is enantiomerically enriched, the stereochemical outcome of a substitution reaction at the α-carbon is crucial. As mentioned, an SN2 reaction would proceed with an inversion of configuration, while an SN1 reaction would lead to racemization. The enantioselective synthesis of related α-chloro esters has been achieved using chiral catalysts, highlighting the importance of controlling the stereochemistry at this position.

V. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For Methyl 2-chloro-2-(3-fluorophenyl)acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a wealth of structural information.

Proton (¹H) NMR Analysis

Detailed ¹H NMR data for this compound is not widely available in the public domain. However, based on the structure, a predicted ¹H NMR spectrum would feature distinct signals corresponding to the methyl ester protons and the aromatic protons of the 3-fluorophenyl group. The methoxy (B1213986) group (-OCH₃) protons would be expected to appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The single proton on the chiral carbon (the α-carbon) would likely present as a singlet as well, with its chemical shift influenced by the adjacent chlorine atom and the aromatic ring. The four aromatic protons on the 3-fluorophenyl ring would exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings. Their chemical shifts would be in the aromatic region, generally between 7.0 and 7.5 ppm.

Carbon-13 (¹³C) NMR Analysis

Similarly, specific experimental ¹³C NMR data for this compound is scarce. A theoretical analysis suggests the spectrum would display signals for each unique carbon atom. The carbonyl carbon of the ester group would be found significantly downfield, typically in the 165-175 ppm region. The methyl carbon of the ester would be observed at approximately 50-55 ppm. The α-carbon, bonded to the chlorine atom, would appear in the range of 60-70 ppm. The carbons of the 3-fluorophenyl ring would show a characteristic pattern of signals in the aromatic region (110-140 ppm), with their chemical shifts and the magnitude of the carbon-fluorine coupling constants providing crucial information for assigning their positions on the ring.

Fluorine-19 (¹⁹F) NMR Studies

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent aromatic protons would be observable in the ¹H NMR spectrum, aiding in the complete assignment of the aromatic signals.

Infrared (IR) and Raman Spectroscopy

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules. As this compound possesses a chiral center at the α-carbon, VCD spectroscopy could be employed to distinguish between its (R) and (S) enantiomers. This technique measures the differential absorption of left and right circularly polarized infrared light. A comparison of the experimental VCD spectrum with quantum chemical calculations for one of the enantiomers would allow for an unambiguous assignment of the absolute stereochemistry. However, no VCD studies for this specific compound have been reported in the literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₉H₈ClFO₂.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Predicted HRMS data for the protonated molecule [M+H]⁺ would be an m/z of 203.0270. The mass spectrum would also be expected to show a characteristic isotopic pattern for a chlorine-containing compound, with peaks at M and M+2 in an approximate 3:1 ratio. Fragmentation patterns observed in the mass spectrum would offer further structural information, likely showing the loss of the methoxy group or the chlorine atom.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 203.02696 |

| [M+Na]⁺ | 225.00890 |

| [M-H]⁻ | 201.01240 |

This data is predicted and has not been experimentally verified. uni.lu

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

X-ray Diffraction (XRD) crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. wordpress.comresearchgate.netnih.gov This method can elucidate bond lengths, bond angles, and intermolecular interactions, providing an unambiguous depiction of the molecule's solid-state conformation.

While specific crystallographic data for this compound is not publicly available, analysis of closely related substituted phenylacetate (B1230308) compounds provides valuable insights into the likely structural features. For instance, the study of other chlorinated phenylacetate derivatives reveals detailed information about their molecular geometry and crystal packing. iucr.orgresearchgate.net

Crystal data analysis of analogous compounds offers a predictive framework for the structural characteristics of this compound. Key parameters such as dihedral angles and hydrogen bonding patterns are crucial for understanding the molecule's spatial orientation and intermolecular forces.

In a study of a related compound, chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, the dihedral angle between the two aromatic rings was found to be 64.27 (8)°. iucr.orgresearchgate.net This significant twist is attributed to steric strain. It is plausible that in this compound, the dihedral angle between the 3-fluorophenyl ring and the acetate (B1210297) group would also be influenced by steric and electronic factors.

A representative data table for a related compound, chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, is presented below to illustrate the type of data obtained from a crystallographic study. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C15H12Cl3NO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1234 (4) |

| b (Å) | 17.1234 (6) |

| c (Å) | 9.1234 (3) |

| β (°) | 101.123 (1) |

| Volume (ų) | 1543.21 (9) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it an ideal method for assessing the purity of this compound. nih.gov The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass spectral data for each component, allowing for their identification.

For the purity assessment of a synthesized batch of this compound, a GC-MS analysis would reveal the presence of any residual starting materials, by-products, or degradation products. The purity is typically determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

In some cases, derivatization is employed to enhance the volatility and thermal stability of analytes for GC-MS analysis. researchgate.netresearchgate.net For compounds similar to this compound, such as other phenylacetic acids, derivatization to their corresponding methyl or trimethylsilyl (B98337) esters is a common practice to improve their chromatographic behavior.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns resulting from the loss of specific functional groups. An illustrative table of expected mass-to-charge ratios (m/z) for major fragments of the target compound is provided below.

| Fragment | Expected m/z |

|---|---|

| [M]+• | 202/204 |

| [M - OCH3]+ | 171/173 |

| [M - COOCH3]+ | 143/145 |

| [C7H5FCl]+• | 143/145 |

| [C6H4F]+ | 95 |

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be used to confirm the empirical formula of a newly synthesized compound and to support its purity.

For this compound, with the molecular formula C9H8ClFO2, the theoretical elemental composition can be calculated. An experimental elemental analysis of a pure sample should yield results that are in close agreement with these calculated values, typically within a ±0.4% deviation.

The theoretical elemental composition is presented in the table below.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 53.35% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.00% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.50% |

| Fluorine | F | 19.00 | 1 | 19.00 | 9.38% |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.79% |

Vi. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.descispace.com It is widely employed to determine molecular geometries, energies, and other electronic properties. researchgate.net For Methyl 2-chloro-2-(3-fluorophenyl)acetate, DFT calculations can provide a detailed understanding of its stability and chemical reactivity. mdpi.com

Key aspects of the electronic structure that can be analyzed include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). nih.gov In this compound, the electronegative oxygen, fluorine, and chlorine atoms would create electron-rich (negative potential) zones, while hydrogen atoms would be associated with electron-poor (positive potential) areas. nih.gov Fukui functions can also be calculated to model chemical reactivity and intramolecular site selectivity for nucleophilic, electrophilic, and radical attacks. mdpi.com

Table 1: Predicted Electronic Properties of this compound via DFT (Note: The following data are illustrative examples based on typical DFT calculations for similar halogenated aromatic compounds and are not from a specific published study on this molecule.)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

| Electron Affinity | 0.8 eV | Energy released when an electron is added. |

| Ionization Potential | 7.1 eV | Energy required to remove an electron. |

These theoretical descriptors highlight the structure-property relationships that govern the molecule's binding ability and reactivity. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com This technique provides detailed information about the conformational flexibility and stability of a molecule by solving Newton's equations of motion for the system. nih.gov For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or at a water-air interface. rsc.org

A key application of MD is conformational analysis. The molecule has several rotatable single bonds, primarily between the phenyl ring and the chiral carbon, and between the chiral carbon and the ester group. MD simulations can explore the potential energy surface associated with the rotation around these bonds to identify the most stable, low-energy conformations (conformers). mdpi.com The simulations can also reveal the energy barriers between different conformers, providing insight into the molecule's flexibility. The stability of the ligand's position and conformation can be tracked throughout the simulation to validate the results. nih.gov These simulations are particularly useful for understanding the behavior of haloaromatic isomers. molsimlab.com

Table 2: Illustrative Conformational Analysis Results from MD Simulation (Note: This table presents hypothetical data to illustrate the typical output of an MD simulation for conformational analysis.)

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 175° | 0.00 | 65% |

| B (Local Minimum) | -65° | 1.25 | 30% |

| C (Local Minimum) | 70° | 1.80 | 5% |

The results would indicate the most probable shapes the molecule adopts at a given temperature, which is crucial for understanding its interactions with other molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein or enzyme) when they bind to each other to form a stable complex. mdpi.comactamedica.org This method is extensively used in drug design to understand and predict ligand-protein interactions by calculating binding affinity and visualizing the interactions with amino acid residues. mdpi.comnih.gov

While this compound is not a known therapeutic agent with a specific biological target, docking studies could be used hypothetically to screen it against various enzymes or receptors to explore potential biological activity. For instance, studies have been conducted on other phenylacetic acid derivatives to investigate their binding modes with targets like DNA, kinases, and urease enzymes. researchgate.net The process involves preparing the 3D structures of the ligand and the target protein and then using a scoring function to rank the different binding poses based on their predicted binding affinity, usually expressed in kcal/mol. nih.gov A more negative score typically indicates a more favorable binding interaction. nih.gov The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein. researchgate.net

Table 3: Hypothetical Molecular Docking Results against an Example Target (e.g., a Kinase) (Note: Data are for illustrative purposes, as no specific target has been identified for this compound.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X (Active Site) | -6.8 | Lys72, Glu91 | Hydrogen Bond |

| Leu140, Val25 | Hydrophobic Interaction | ||

| Phe138 | π-π Stacking |

Such studies on related chloro-phenyl derivatives have been used to evaluate interactions with various enzymes, providing a framework for how this compound might be computationally assessed. scienceopen.com

In Silico Prediction Methodologies for Theoretical Properties and Reaction Outcomes

In silico prediction refers to the use of computational models to estimate a wide range of molecular properties without the need for laboratory experiments. researchgate.net These methods, often based on Quantitative Structure-Property Relationships (QSPR), are valuable for predicting physicochemical parameters, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and environmental fate. nih.govnih.gov

For this compound, various properties can be predicted based solely on its molecular structure. data.gov These predictions are crucial for assessing its potential behavior in chemical and biological systems. For example, lipophilicity (LogP) and water solubility are critical parameters that influence a compound's absorption and distribution. researchgate.net Other predicted properties include boiling point, vapor pressure, and potential for bioconcentration. scispace.com These models use large datasets of experimentally determined properties to train algorithms that can then make predictions for new chemical structures. nih.gov

Table 4: Predicted Physicochemical Properties of this compound (Note: These values are examples of what would be generated by common in silico prediction software.)

| Property | Predicted Value | Method | Significance |

| Octanol-Water Partition Coefficient (LogP) | 2.95 | QSPR | Indicates lipophilicity and potential for membrane permeability. |

| Aqueous Solubility (LogS) | -3.5 (mol/L) | QSPR | Predicts solubility in water, affecting its environmental and biological behavior. |

| Boiling Point | 245 °C | QSPR | Basic physical property for handling and purification. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Molecular Fingerprints | Correlates with passive molecular transport through membranes. |

| Number of Rotatable Bonds | 3 | Structural Analysis | Relates to conformational flexibility. |

These computational tools allow for the rapid estimation of key properties, helping to guide experimental work and assess environmental chemicals. nih.gov

Prediction of Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. mdpi.com It is an increasingly important parameter used in combination with mass spectrometry for the confident identification of small molecules. researchgate.net While CCS values can be measured experimentally using ion mobility spectrometry (IMS), theoretical tools have been developed to predict these values from a molecule's 2D or 3D structure. nih.gov

Prediction models, often based on machine learning or other computational approaches, can calculate the CCS for different ionic forms (adducts) of a molecule, such as the protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species. arxiv.org These predicted values can then be compared to experimental data to help confirm a compound's identity, which is especially useful when an authentic standard is not available. nih.gov The accuracy of these prediction models is typically high, with prediction errors often falling below 5%. nih.gov

Table 5: Predicted Collision Cross Section (CCS) Values for this compound Adducts (Note: The following data are hypothetical, generated to illustrate the output of CCS prediction software.)

| Ion Adduct | Adduct Formula | Predicted CCS (Ų) in N₂ | Prediction Method |

| [M+H]⁺ | [C₉H₉ClFO₂ + H]⁺ | 145.8 | Machine Learning Model |

| [M+Na]⁺ | [C₉H₉ClFO₂ + Na]⁺ | 151.2 | Machine Learning Model |

The use of predicted CCS values significantly enhances the specificity of small molecule identification workflows. researchgate.netarxiv.org

The Synthetic Versatility of this compound: A Key Intermediate in Organic Chemistry

Introduction

This compound is a halogenated ester that, due to its array of functional groups, holds significant potential as a versatile intermediate in organic synthesis. The presence of a reactive benzylic chloride, an ester moiety, and a fluorinated phenyl ring makes it an attractive starting material for the construction of more complex molecular architectures. While extensive research detailing the specific applications of this exact compound is not widely available in peer-reviewed literature, its structural motifs are analogous to those found in a variety of well-studied synthetic building blocks. This article explores the prospective roles of this compound as a synthetic intermediate, drawing upon established principles of organic chemistry and the known reactivity of similar alpha-halo esters.

VII. Role as a Synthetic Intermediate and Building Block

The utility of a compound in organic synthesis is largely determined by its ability to participate in a range of chemical transformations to build more elaborate molecular structures. This compound is well-equipped in this regard. The ester group can be hydrolyzed, reduced, or converted to other functional groups, while the alpha-chloro group is susceptible to nucleophilic substitution, and the aromatic ring can undergo further substitution reactions.

In the realm of multi-step organic synthesis, intermediates that offer multiple points for chemical modification are highly valued. The ester functionality in this compound can be readily transformed. For instance, hydrolysis under basic or acidic conditions would yield the corresponding carboxylic acid, 2-chloro-2-(3-fluorophenyl)acetic acid. This acid could then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters.

The benzylic chloride is another key feature, providing a site for nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, including azides, cyanides, thiols, and various carbon nucleophiles, thereby enabling the construction of diverse molecular frameworks.

Table 1: Potential Transformations in Multi-Step Synthesis

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| This compound | LiAlH4 | 2-chloro-2-(3-fluorophenyl)ethan-1-ol | Ester Reduction |

| This compound | NaOH, H2O | 2-chloro-2-(3-fluorophenyl)acetic acid | Ester Hydrolysis |

| This compound | NaN3 | Methyl 2-azido-2-(3-fluorophenyl)acetate | Nucleophilic Substitution |

This table represents potential reactions based on the known chemistry of alpha-halo esters. Specific experimental data for this compound is not extensively documented.

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically enriched form, is of paramount importance in the pharmaceutical industry. While this compound is a racemic mixture, its derivatives can be powerful tools in asymmetric synthesis. For example, chiral catalysts can be employed to achieve enantioselective substitution of the chlorine atom.

Alternatively, the corresponding carboxylic acid can be resolved into its separate enantiomers using chiral resolving agents. These enantiomerically pure acids can then be used as starting materials for the synthesis of chiral drugs and other biologically active molecules. The development of catalytic asymmetric methods is a significant area of research in modern organic chemistry.

Once resolved into its individual enantiomers, (R)- or (S)-Methyl 2-chloro-2-(3-fluorophenyl)acetate can serve as a valuable chiral building block. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their chirality to the final product.

The stereocenter in these molecules is crucial for their biological activity, as enantiomers of a drug can have vastly different pharmacological effects. The use of enantiopure building blocks is a common strategy to ensure the stereochemical integrity of the final product.

Table 2: Examples of Chiral Building Blocks in Drug Synthesis

| Chiral Building Block | Therapeutic Area |

|---|---|

| (S)-2-chloropropionic acid | Anti-inflammatory |

| (R)-propylene oxide | Antiviral |

This table provides examples of established chiral building blocks to illustrate the concept. Specific applications of enantiomerically pure this compound as a chiral building block are not widely reported in the literature.

The reactivity of this compound makes it a potential precursor for a variety of complex molecular scaffolds and heterocyclic systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry.

For instance, reaction with a dinucleophile could lead to the formation of a heterocyclic ring. An example would be the reaction with a compound containing both an amine and a thiol group, which could potentially lead to the formation of a thiazolidine derivative. The fluorinated phenyl ring also opens up possibilities for the synthesis of novel fluorine-containing heterocycles, which are of great interest in drug discovery due to the unique properties that fluorine atoms can impart to a molecule.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-2-(3-fluorophenyl)acetic acid |

| 2-chloro-2-(3-fluorophenyl)ethan-1-ol |

| Methyl 2-azido-2-(3-fluorophenyl)acetate |

| Methyl 2-cyano-2-(3-fluorophenyl)acetate |

| (S)-2-chloropropionic acid |

| (R)-propylene oxide |

Viii. Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of Methyl 2-chloro-2-(3-fluorophenyl)acetate is a primary area of future research. Current synthetic approaches often rely on traditional halogenation techniques which may involve harsh reagents and generate significant waste. Future endeavors will likely focus on catalytic and more sustainable alternatives.

Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysts. Research in this area could focus on the development of chiral organocatalysts for the enantioselective α-chlorination of methyl (3-fluorophenyl)acetate. This would not only provide a more sustainable route but also open avenues for the synthesis of enantiomerically pure derivatives, which are often crucial in pharmaceutical applications.

Biocatalysis: Enzymes, with their high selectivity and mild operating conditions, represent a frontier in sustainable synthesis. The exploration of halogenating enzymes or engineered variants could provide a highly efficient and environmentally friendly method for the production of this compound. Furthermore, biocatalytic methods could be developed to produce specific enantiomers of the compound, a significant advantage over many traditional chemical methods.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Future research could focus on developing a continuous flow process for the synthesis of this compound. This would not only enhance the efficiency and scalability of the synthesis but also allow for the integration of in-line purification and analysis, leading to a more streamlined and cost-effective manufacturing process.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

| Synthetic Route | Catalyst/Mediator | Potential Advantages | Key Research Focus |

| Organocatalysis | Chiral amines, phosphoric acids | Metal-free, potential for high enantioselectivity, mild conditions. | Catalyst design for improved efficiency and stereocontrol. |

| Biocatalysis | Halogenases, engineered enzymes | High selectivity, biodegradable catalysts, aqueous reaction media. | Enzyme discovery and protein engineering for substrate specificity. |

| Flow Chemistry | Packed-bed catalysts, microreactors | Enhanced safety, scalability, process control, and integration. | Reactor design, optimization of reaction parameters, and automation. |

Exploration of New Reactivity Patterns and Catalytic Transformations

The reactivity of the α-chloroester and the fluorinated phenyl ring in this compound provides a rich landscape for exploring novel chemical transformations. Future research is expected to delve into new catalytic methods that leverage these reactive sites to construct complex molecular architectures.

Palladium-Catalyzed α-Arylation: The α-position of the ester is primed for cross-coupling reactions. Future work could explore the palladium-catalyzed α-arylation of this compound with a variety of aryl and heteroaryl partners. nih.gov This would provide a direct route to a diverse range of α,α-diarylacetate derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Nucleophilic Substitution with Carbon Nucleophiles: The chlorine atom can be displaced by a range of nucleophiles. While reactions with heteroatom nucleophiles are common, future research could focus on less explored carbon-based nucleophiles, such as organometallic reagents and enolates. These reactions would enable the formation of new carbon-carbon bonds, leading to the synthesis of more complex and functionalized molecules.

Radical Reactions: The carbon-chlorine bond can also undergo homolytic cleavage to generate a radical intermediate. Future investigations could explore the utility of this compound in radical-based transformations, such as atom transfer radical addition (ATRA) and reductive coupling reactions. These methods could provide access to unique molecular structures that are not easily accessible through traditional ionic pathways.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst/Reagent | Potential Products | Research Direction |

| α-Arylation | Palladium complexes with specialized ligands | α-(3-Fluorophenyl)-α-aryl acetates | Expanding substrate scope, asymmetric variants. |

| Nucleophilic Substitution | Grignard reagents, organolithiums, enolates | α-Alkyl/acyl-α-(3-fluorophenyl)acetates | Investigating stereochemical outcomes, tandem reactions. |

| Radical Coupling | Photoredox catalysts, transition metal complexes | Dimerized products, adducts with alkenes/alkynes | Mechanistic studies, development of new initiation methods. |

Expansion of Applications in Advanced Organic Synthesis and Material Science

The unique combination of a reactive center and a fluorinated aromatic moiety makes this compound a promising building block for applications in both advanced organic synthesis and materials science.

Synthesis of Bioactive Molecules: The fluorophenyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. Future research could focus on utilizing this compound as a key intermediate in the synthesis of novel drug candidates. Its ability to undergo a variety of transformations allows for the introduction of diverse functional groups, facilitating the creation of libraries of compounds for biological screening.

Development of Novel Polymers: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound could serve as a monomer in the synthesis of novel fluorinated polymers. Future research could explore its polymerization through various mechanisms, including controlled radical polymerization and condensation polymerization, to create materials with tailored properties for applications in areas such as advanced coatings, membranes, and electronic devices.

Advanced Characterization Techniques for In-depth Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and developing new ones. The application of advanced characterization techniques will be instrumental in achieving this.

In Situ FTIR Spectroscopy: Real-time monitoring of reactions using in situ Fourier-transform infrared (FTIR) spectroscopy can provide valuable kinetic and mechanistic information. mt.comnih.gov Future studies could employ this technique to track the formation of intermediates and byproducts in catalytic reactions involving this compound, leading to a more complete understanding of the reaction pathways.

Advanced NMR Techniques: Multidimensional and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural and dynamic information about molecules in solution. numberanalytics.com Techniques such as 2D NMR (COSY, HSQC, HMBC) and ¹⁹F NMR will be invaluable in characterizing the complex products derived from this compound and in studying the interactions between the molecule and catalysts.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for identifying and characterizing reaction intermediates and products. jimdo.com Future mechanistic studies could utilize these techniques to detect and fragment key intermediates in catalytic cycles, providing direct evidence for proposed mechanisms.

Density Functional Theory (DFT) Calculations: Computational chemistry, particularly DFT, can provide theoretical insights into reaction mechanisms, transition state geometries, and activation energies. researchgate.net Future research will likely combine experimental studies with DFT calculations to build comprehensive models of the reactivity of this compound and to guide the design of new catalysts and reactions.

Table 3: Advanced Techniques for Mechanistic Studies

| Technique | Information Gained | Application to this compound |

| In Situ FTIR | Reaction kinetics, intermediate detection, endpoint determination. | Monitoring catalytic cycles in real-time. |

| Advanced NMR | Detailed structural elucidation, conformational analysis, dynamic processes. | Characterizing complex products and catalyst-substrate interactions. |

| Mass Spectrometry | Identification of intermediates, fragmentation pathways. | Elucidating reaction mechanisms by trapping and analyzing key species. |

| DFT Calculations | Transition state energies, reaction pathways, electronic properties. | Predicting reactivity and guiding catalyst design. |

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 2-chloro-2-(3-fluorophenyl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 2-chloro-2-(3-fluorophenyl)acetic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1.2–1.5 equivalents of MeOH), and controlling temperature (60–80°C). Purity is enhanced by recrystallization from ethanol/water mixtures. Analogous protocols for structurally similar esters (e.g., ethyl 2-chloro-2-(3-chloro-2-fluorophenyl)acetate) highlight the importance of anhydrous conditions to minimize hydrolysis .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Assign peaks using ¹H and ¹³C NMR. The ester carbonyl (δ ~170 ppm in ¹³C) and aromatic protons (δ ~6.8–7.5 ppm in ¹H) confirm substitution patterns.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane. Refine using SHELXL , with attention to Cl/F positional disorder, which is common in halogenated aromatics. ORTEP-3 can visualize thermal ellipsoids . Reference the methodology in analogous structures (e.g., Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate ).

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Store at 2–8°C in airtight containers, away from bases/oxidizers (risk of decomposition).

- Waste disposal: Neutralize acidic byproducts before incineration. Follow protocols for halogenated organics, as seen in safety guidelines for ethyl 2-(3-chloro-5-methoxyphenyl)-2-oxoacetate .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluorophenyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The 3-fluoro group is meta-directing and moderately electron-withdrawing, activating the α-carbon for nucleophilic attack. Compare kinetics with analogs (e.g., 2-chloro-2-(4-fluorophenyl)acetate) via Hammett plots. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Experimental validation: Replace F with Cl or H and measure reaction rates with NaN₃ in DMF (phase-transfer catalysis). Results may mirror trends in cyclopropanated esters .

Q. What strategies resolve contradictions in crystallographic data for this compound, such as thermal motion or disorder?

- Methodological Answer :

- Disorder Modeling : In SHELXL, split Cl/F sites with PART instructions and refine occupancy ratios. Use restraints (SIMU, DELU) to stabilize geometry.

- Thermal Motion : Apply anisotropic displacement parameters. Compare with high-resolution data (e.g., synchrotron sources). Reference disorder handling in Methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate .

Q. How can this compound serve as a precursor for bioactive molecules, such as β-carbolines or hydantoins?

- Methodological Answer :

- Pictet-Spengler Reaction : React with tryptamine derivatives in acidic conditions (e.g., HCl/MeOH, 60°C) to form tetrahydro-β-carbolines. Optimize diastereoselectivity using chiral auxiliaries or catalysts.

- Hydantoin Synthesis : Treat with isocyanates (e.g., n-butyl isocyanate) under basic conditions. Monitor by LC-MS and purify via column chromatography (SiO₂, ethyl acetate/hexane). This mirrors routes for cyclopropanated Tadalafil analogs .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with ESI+ detection. Identify hydrolyzed acid (m/z ~203) or dichloro byproducts.

- GC-MS : Derivatize with BSTFA to enhance volatility. Calibrate against certified standards (e.g., methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.